4-Methylquinolin-7-amine
Overview
Description
4-Methylquinolin-7-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has gained attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
4-Methylquinolin-7-amine, like other quinoline derivatives, has been found to have significant biological activity . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The interaction of this compound with its targets results in changes in the PI3K/AKT/mTOR pathway . The compound binds to these proteins, potentially altering their function and disrupting the pathway
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle regulation, growth, and survival . By interacting with proteins in this pathway, this compound can potentially influence these cellular processes.
Pharmacokinetics
It has been predicted that compounds of this class satisfy the adme profile , suggesting that they may have good bioavailability
Result of Action
The result of this compound’s action is the potential inhibition of cell proliferation in certain cancer cell lines . For example, one study found that a similar compound was active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 µM .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have been found to have anticancer properties, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Amination: The 4-methylquinoline undergoes an amination reaction to introduce the amine group at the 7th position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and antimalarial activities.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
4-Methylquinoline: Similar structure but lacks the amine group at the 7th position.
7-Aminoquinoline: Similar structure but lacks the methyl group at the 4th position.
Uniqueness
4-Methylquinolin-7-amine is unique due to the presence of both the methyl group at the 4th position and the amine group at the 7th position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methylquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHVQCJPFDWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333416 | |
Record name | 4-methylquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-79-6 | |
Record name | 4-methylquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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